Partial vs. Full A1 Agonism: Cardiovascular Safety Profile of GS-9667 Compared to CPA
GS-9667 demonstrates a critical safety advantage over the full A1 agonist N6-cyclopentyladenosine (CPA). In isolated guinea pig heart preparations, GS-9667 did not change atrial rate and caused only a minor (6-ms) prolongation of the stimulus-to-His bundle interval without inducing atrioventricular (AV) block. In stark contrast, CPA caused AV block and near cessation of atrial electrical activity [1]. This functional differentiation is attributed to GS-9667's partial agonist nature (lower intrinsic efficacy) at the A1AdoR [1].
| Evidence Dimension | Cardiovascular Electrophysiology |
|---|---|
| Target Compound Data | No change in atrial rate; 6 ms prolongation of stimulus-to-His bundle interval; No AV block |
| Comparator Or Baseline | CPA: AV block and near cessation of atrial electrical activity |
| Quantified Difference | Qualitative difference in induction of AV block (absence vs. presence) |
| Conditions | Isolated guinea pig heart preparation |
Why This Matters
This data directly supports the selection of GS-9667 for in vivo metabolic studies where confounding cardiovascular depression by a full A1 agonist would invalidate results or limit dosing.
- [1] Fatholahi M, et al. A novel partial agonist of the A1-adenosine receptor and evidence of receptor homogeneity in adipocytes. J Pharmacol Exp Ther. 2006;317(2):676-684. doi:10.1124/jpet.105.098715. View Source
